molecular formula C10H11NO2 B105125 Benzyl vinylcarbamate CAS No. 84713-20-2

Benzyl vinylcarbamate

Cat. No.: B105125
CAS No.: 84713-20-2
M. Wt: 177.2 g/mol
InChI Key: YGBQZFPEMRCQRY-UHFFFAOYSA-N
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Description

Benzyl vinylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Tertiary Alcohols

    Benzyl vinylcarbamate has been used in the synthesis of tertiary alcohols through a process involving β-carbolithiation and N→C aryl migration. This method effectively results in a polarity-reversed nucleophilic β-alkylation-electrophilic α-arylation of an enol equivalent, demonstrating its utility in complex organic synthesis (Fournier & Clayden, 2012).

  • Functionalized β-amino Acids Production

    In another application, this compound was alkylated with sodium benzyl acetoacetate in the presence of palladium (II) chloride, leading to the production of highly functionalized β-amido esters. These esters were then converted into relays for (±)-thienamycin, showcasing its role in the synthesis of complex amino acid derivatives (Wieber, Hegedus, Åkermark & Michalson, 1989).

  • Intramolecular Hydrofunctionalization of Allenes

    Research has demonstrated the effective use of this compound in the intramolecular hydrofunctionalization of allenes. This process, catalyzed by Au(I), leads to the formation of various heterocycles, including piperidine and tetrahydrocarbazole derivatives, highlighting its versatility in catalysis (Zhang, Liu, Kinder, Han, Qian & Widenhoefer, 2006).

  • Improved Preparation Method

    An improved method for the preparation of benzyl-N-vinyl carbamate has been developed. This method is more scalable and safer compared to traditional methods, indicating its practical applications in industrial and laboratory settings (Govindan, 2002).

  • Masked Vinylation Strategy

    The masked vinylation strategy using this compound has been explored for the synthesis of C-vinylated amine, alcohol, or hydantoin. This approach avoids the use of reactive and volatile vinyl isocyanate as a starting material, providing a safer and more efficient method for synthesizing these compounds (Corbet, Matlock, Mas‐Roselló & Clayden, 2017).

  • Asymmetric Synthesis of Benzo[e]indolizidine

    Benzyl N-vinylcarbamate has been used in chiral SPINOL-phosphoric acid-catalyzed three-component Povarov reactions, leading to the asymmetric synthesis of enantioenriched benzo[e]indolizidine. This demonstrates its application in the field of asymmetric synthesis and chiral chemistry (Huang, Xu, Chen, Wang & Lin, 2013).

Safety and Hazards

Benzyl-N-vinylcarbamate is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

While specific future directions for Benzyl vinylcarbamate were not found in the search results, it is a valuable synthetic intermediate and can be readily polymerized to polyvinylamine derivatives . It has been used in the synthesis of β-lactam antibiotics and has potential applications in drug discovery and medicinal chemistry .

Properties

IUPAC Name

benzyl N-ethenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBQZFPEMRCQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448747
Record name benzyl vinylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84713-20-2
Record name benzyl vinylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-ethenylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 500 mL single neck flask were placed benzyl alcohol (76.5 mL, 792 mmol), hydroquinone (3.05 g, 27.7 mmol), pyridine (3 mL, 27.7 mmol) and the mixture was stirred at 100° C. while treated with the toluene solution of 1-aza-1-diazobuta-1,3-dien-2-one (200 mL) dropwise. The mixture was stirred at 110° C. for 30 minutes and at RT for 12 hours. The reaction mixture was concentrated and the resulting crude oil was distilled under reduced pressure (0.4 mm Hg) to provide the intermediate title compound, (phenylmethoxy)-N-vinylcarboxamide, (43.1 g, 45%) as a pure oil (came out at 110-115° C.) which solidified upon sitting at RT. Electron spray M.S. 178 (M*+H) Analysis for C10H11NO2:
Quantity
76.5 mL
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-aza-1-diazobuta-1,3-dien-2-one
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Benzyl vinylcarbamate a valuable reagent in organic synthesis?

A1: this compound serves as a versatile building block for synthesizing various complex molecules. Its utility stems from its ability to participate in a range of reactions, including:

    Q2: Can you provide an example of how this compound has been used to synthesize a complex molecule?

    A2: A study demonstrated the use of this compound in the synthesis of a relay compound for (±)-thienamycin, a potent antibiotic. [] The researchers utilized a palladium-catalyzed carboacylation reaction between this compound and sodium benzyl acetoacetate, followed by a carbonylation step, to construct a highly functionalized β-amido ester. This intermediate was then elaborated using conventional synthetic methods to afford the desired relay compound. This example highlights the potential of this compound as a valuable tool in the synthesis of complex molecules, particularly those with potential therapeutic applications.

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